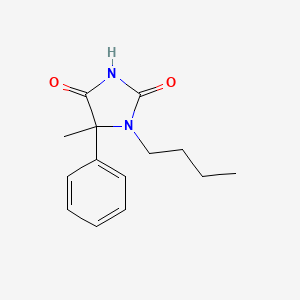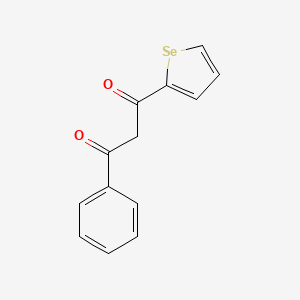
1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is a chemical compound known for its unique structure, which includes a phenyl group and a selenophene ring connected by a propane-1,3-dione moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione typically involves the reaction of selenophene-2-carboxaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium-containing compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl and selenophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or selenophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione involves its interaction with molecular targets through its functional groups. The phenyl and selenophene rings can participate in π-π interactions, while the carbonyl groups can form hydrogen bonds. These interactions can influence various biological pathways, including antioxidant mechanisms and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(thiophen-2-yl)propane-1,3-dione: Similar structure but contains a thiophene ring instead of a selenophene ring.
1-Phenyl-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a selenophene ring.
Uniqueness: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is unique due to the presence of the selenophene ring, which imparts distinct electronic and chemical properties compared to its thiophene and furan analogs. The selenium atom can enhance the compound’s reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
10471-68-8 |
|---|---|
Molekularformel |
C13H10O2Se |
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
1-phenyl-3-selenophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H10O2Se/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
InChI-Schlüssel |
UEJRDTCOBXPJPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


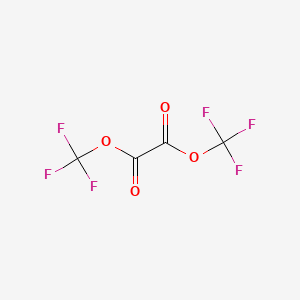
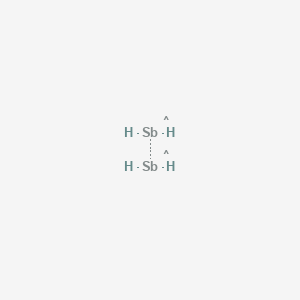
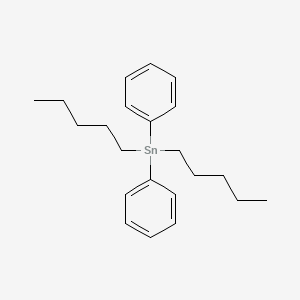
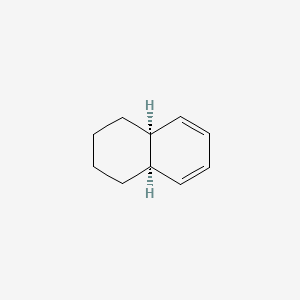
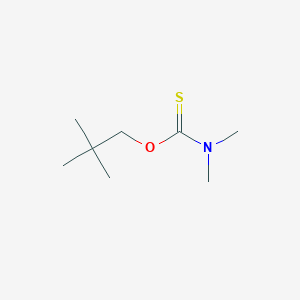

![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
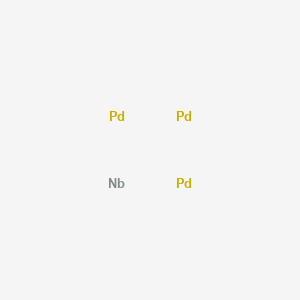
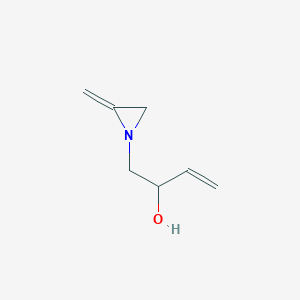
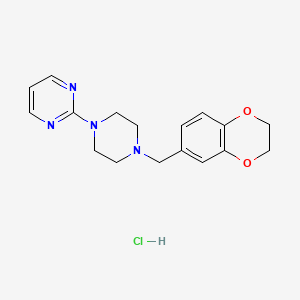
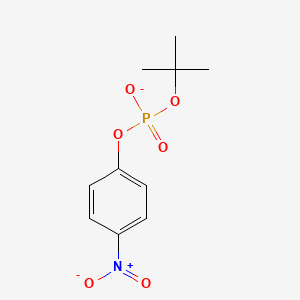
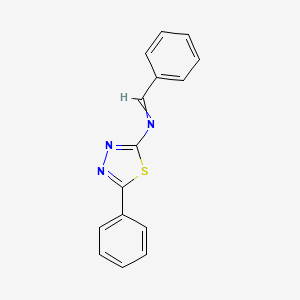
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
